molecular formula C13H10F2O B6373258 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261979-12-7

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95%

Cat. No. B6373258
CAS RN: 1261979-12-7
M. Wt: 220.21 g/mol
InChI Key: OARUPKRMUZJACH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% (2F5FMPP) is an organic compound that is widely used in scientific research, particularly in the field of medicinal chemistry. It is a white crystalline solid that is soluble in common organic solvents. 2F5FMPP is a versatile compound with a wide range of potential applications in medicinal chemistry, biochemistry, and other scientific fields.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. It can be used in the synthesis of various compounds, such as aromatic amines, heterocyclic compounds, and other organic molecules. It can also be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has also been used in the synthesis of fluorescent probes and organic dyes.

Mechanism of Action

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the specific application. For example, when used as a starting material for the synthesis of pharmaceuticals, 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can act as a catalyst or reagent to facilitate the desired reaction. When used as a fluorescent probe or organic dye, 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can act as a chromophore or fluorophore to absorb or emit light, respectively.
Biochemical and Physiological Effects
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has not been extensively studied for its biochemical or physiological effects. However, it is known to have low toxicity and is not expected to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is a versatile compound that can be used in a variety of scientific experiments. Its advantages include its low cost, low toxicity, and availability from commercial sources. Its limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% are vast and there are many possibilities for future research. Some potential future directions include further investigation of its use as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds; development of new fluorescent probes and organic dyes; and exploration of its potential uses in other scientific fields, such as biochemistry and material science.

Synthesis Methods

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials such as 4-fluoro-3-methylphenol and 2-fluorophenol. The synthesis of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be achieved via a two-step process. In the first step, 4-fluoro-3-methylphenol is reacted with 2-fluorophenol in the presence of a base such as pyridine or triethylamine. In the second step, the resulting product is reacted with acetic anhydride to form 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95%.

properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUPKRMUZJACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684177
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-12-7
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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